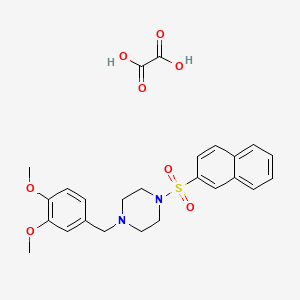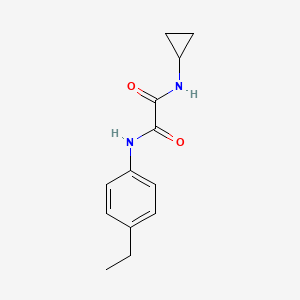
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide
Vue d'ensemble
Description
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be an effective strategy for the treatment of various B cell-mediated diseases, such as B cell lymphomas and autoimmune disorders.
Mécanisme D'action
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK phosphorylation is a crucial step in the activation of B cells, which leads to the production of antibodies and other immune responses. Inhibition of BTK by this compound blocks these processes and reduces the proliferation and survival of B cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B cell lymphomas. In addition, this compound has also been shown to be effective in reducing the severity of autoimmune diseases, such as rheumatoid arthritis and lupus, in animal models. These effects are likely due to the inhibition of B cell activation and proliferation by this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide is its high potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in various biological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound may have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the development and application of 2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide. One area of interest is the use of this compound in combination with other drugs for the treatment of B cell-mediated diseases. For example, this compound may be used in combination with chemotherapy or other targeted therapies to improve treatment outcomes. Another area of interest is the development of more soluble analogs of this compound, which may improve its pharmacokinetic properties and increase its efficacy in vivo. Finally, this compound may also be useful as a tool for studying the role of BTK in other biological processes, such as platelet activation and innate immunity.
Applications De Recherche Scientifique
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has been extensively studied in preclinical models of B cell-mediated diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of B cell lymphoma cells both in vitro and in vivo. The study also demonstrated that this compound was more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib, in inhibiting BTK phosphorylation and downstream signaling pathways.
Propriétés
IUPAC Name |
2-chloro-5-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-21-14-7-10(8-15(22-2)16(14)23-3)19-17(20)12-9-11(24-4)5-6-13(12)18/h5-9H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKQRDFKQGXLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=CC(=C2)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946027.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3946031.png)
![N-(2,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3946035.png)

![methyl 4-[(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B3946047.png)
![propyl 4-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3946058.png)

![{[4-(3-chlorophenyl)-5-(isopropoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3946065.png)
![N-[3-(trifluoromethyl)phenyl]-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B3946072.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B3946089.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3946094.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B3946096.png)